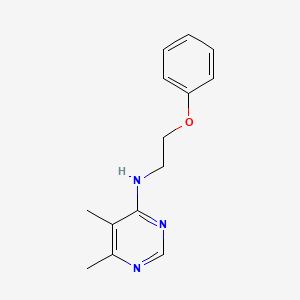

5,6-Dimethyl-N-(2-phenoxyethyl)pyrimidin-4-amine

Description

Properties

CAS No. |

83940-43-6 |

|---|---|

Molecular Formula |

C14H17N3O |

Molecular Weight |

243.30 g/mol |

IUPAC Name |

5,6-dimethyl-N-(2-phenoxyethyl)pyrimidin-4-amine |

InChI |

InChI=1S/C14H17N3O/c1-11-12(2)16-10-17-14(11)15-8-9-18-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,15,16,17) |

InChI Key |

RDBVBFACRXDKLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CN=C1NCCOC2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-N-(2-phenoxyethyl)pyrimidin-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-dimethylpyrimidine and 2-phenoxyethylamine.

Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. A catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate), is often used to facilitate the reaction.

Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the amine group of 2-phenoxyethylamine attacks the electrophilic carbon at the 4 position of the pyrimidine ring, resulting in the formation of 5,6-Dimethyl-N-(2-phenoxyethyl)pyrimidin-4-amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-N-(2-phenoxyethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyrimidine ring or the phenoxyethyl group.

Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine ring or the phenoxyethyl group are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether.

Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetic anhydride); typically carried out in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: N-oxide derivatives of 5,6-Dimethyl-N-(2-phenoxyethyl)pyrimidin-4-amine.

Reduction: Reduced forms of the pyrimidine ring or phenoxyethyl group.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

5,6-Dimethyl-N-(2-phenoxyethyl)pyrimidin-4-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-N-(2-phenoxyethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Variations

Pyrimidin-4-amine derivatives exhibit structural diversity in their aromatic rings (e.g., thieno, furo, or pyrrolo fused systems) and N-substituents. Key comparisons include:

- Fasnall (5,6-Dimethyl-N-[1-(phenylmethyl)-3-pyrrolidinyl]thieno[2,3-d]pyrimidin-4-amine): Features a thieno-fused pyrimidine and a benzyl-pyrrolidine substituent. The thieno ring enhances lipophilicity, while the bulky pyrrolidine group may restrict blood-brain barrier penetration .

- HNPC-A9229 (5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine) : Contains a pyridin-2-yloxy group and difluoromethyl substituent, optimizing fungicidal activity and reducing mammalian toxicity .

- AG488 (N-(4-Methoxyphenyl)-2,6-dimethyl-N-(propan-2-yl)furo[2,3-d]pyrimidin-4-amine HCl) : A furo-fused derivative with a methoxyphenyl group, enabling dual anti-angiogenic and anti-microtubule activity .

Physicochemical Properties

Substituents significantly influence melting points, solubility, and stability:

The phenoxyethyl group in the target compound likely improves aqueous solubility compared to bulky alkyl or aryl substituents, bridging lipophilic and hydrophilic properties.

Biological Activity

5,6-Dimethyl-N-(2-phenoxyethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its antitumor and antiviral activities, as well as its safety profile based on recent studies.

Chemical Structure and Properties

5,6-Dimethyl-N-(2-phenoxyethyl)pyrimidin-4-amine features a pyrimidine core substituted at the 4-position with an amine group and at the 2-position with a phenoxyethyl group. This structural configuration is significant for its biological activity.

Antitumor Activity

Recent studies have demonstrated that 5,6-Dimethyl-N-(2-phenoxyethyl)pyrimidin-4-amine exhibits promising antitumor properties:

- Cell Proliferation Inhibition : The compound has shown a strong inhibitory effect on various cancer cell lines, particularly in models of triple-negative breast cancer (TNBC). It demonstrated an IC50 value of approximately 0.126 μM, indicating potent efficacy against tumor cell proliferation .

- Selectivity : Notably, the compound displayed a 19-fold lesser effect on non-cancerous MCF10A cells compared to TNBC cells, suggesting a favorable therapeutic window for targeting cancer cells while sparing normal cells .

- Metastasis Inhibition : In vivo studies indicated that treatment with this compound significantly inhibited lung metastasis in TNBC models, outperforming known therapeutic agents like TAE226 .

Antiviral Properties

In addition to its antitumor effects, the compound has exhibited antiviral activity:

- Influenza Virus : It was found to effectively reduce viral loads in infected models, showcasing a direct impact on viral replication . The compound demonstrated high plasma stability and did not inhibit the hERG channel, indicating a low risk for cardiac side effects .

Safety Profile

The safety of 5,6-Dimethyl-N-(2-phenoxyethyl)pyrimidin-4-amine was assessed through various toxicity studies:

- Acute Toxicity : In acute toxicity tests conducted on Kunming mice, no significant adverse effects were observed up to doses of 2000 mg/kg .

- Subacute Toxicity : A subacute toxicity study revealed that oral administration at high doses (40 mg/kg) was well tolerated over multiple days without notable toxic effects .

Pharmacokinetics

The pharmacokinetic profile of 5,6-Dimethyl-N-(2-phenoxyethyl)pyrimidin-4-amine indicates favorable absorption and distribution characteristics:

| Parameter | Value |

|---|---|

| Oral Bioavailability (F) | 31.8% |

| Clearance | 82.7 ± 1.97 mL/h/kg |

| Half-life | >12 hours |

These parameters suggest that the compound has sufficient bioavailability and stability for potential therapeutic applications.

Q & A

Q. Table 1: Representative Synthetic Routes

| Method | Conditions | Yield | Key Reference |

|---|---|---|---|

| Nucleophilic displacement | Reflux in iPrOH, HCl catalyst | 65-80% | |

| Microwave-assisted | 120°C, 30 min | 70% |

Advanced: How can researchers resolve crystallographic data discrepancies in pyrimidin-4-amine derivatives?

Answer:

Contradictions in crystallographic data (e.g., bond angles, torsional strain) require:

- Robust refinement software : SHELXL is widely used for small-molecule refinement, leveraging constraints/restraints for disordered regions .

- Validation tools : Cross-checking with PLATON or CCDC Mercury to identify outliers in hydrogen bonding or steric clashes .

- High-resolution data : Collecting data at low temperature (e.g., 100 K) to reduce thermal motion artifacts .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., methyl groups at δ ~2.4 ppm, phenoxy protons at δ ~6.9-7.5 ppm) .

- HPLC : Purity assessment (≥95% typical for research-grade material) using C18 columns with UV detection at 254 nm .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 284.16) .

Advanced: How can structure-activity relationship (SAR) studies optimize pyrimidin-4-amine derivatives?

Answer:

SAR strategies include:

- Substituent modulation : Introducing electron-withdrawing groups (e.g., -CF) on the phenyl ring enhances fungicidal activity (EC reduced from 1.14 mg/L to 0.16 mg/L in Puccinia sorghi) .

- Toxicity reduction : Replacing lipophilic groups with polar moieties (e.g., pyridin-2-yloxy) lowers rat toxicity (LD >500 mg/kg vs. 50 mg/kg for non-optimized analogs) .

Q. Table 2: SAR-Driven Modifications

| Modification | Biological Impact | Reference |

|---|---|---|

| -CF substitution | EC ↓ 85% | |

| Pyridin-2-yloxy addition | Rat LD ↑ 10-fold |

Advanced: What role does molecular conformation play in biological activity?

Answer:

Conformational rigidity impacts target binding:

- Dihedral angle analysis : A twist angle of ~12° between pyrimidine and phenyl rings optimizes hydrophobic interactions in enzyme pockets .

- Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize active conformations, as seen in crystallographic studies of analogs .

Basic: What biological assays are used to evaluate pyrimidin-4-amine derivatives?

Answer:

- Antifungal activity : Microplate assays against Erysiphe graminis with EC determination via absorbance at 600 nm .

- Enzyme inhibition : Cholinesterase inhibition measured via Ellman’s method (IC values calculated from kinetic curves) .

Advanced: How can microwave synthesis improve pyrimidin-4-amine yields?

Answer:

Microwave irradiation enhances reaction efficiency:

- Faster kinetics : 30-minute reactions vs. 12-hour conventional heating .

- Higher purity : Reduced side products (e.g., <5% dimerization byproducts vs. 15% in thermal synthesis) .

Basic: What computational tools predict the physicochemical properties of this compound?

Answer:

- PubChem : Provides logP (2.8), polar surface area (54 Ų), and solubility (0.1 mg/mL in water) via QSPR models .

- SwissADME : Predicts bioavailability (GI absorption: high) and blood-brain barrier permeability (low) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.